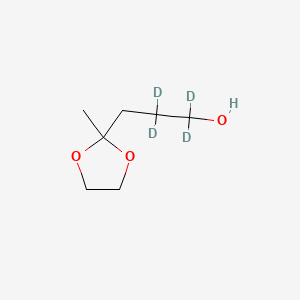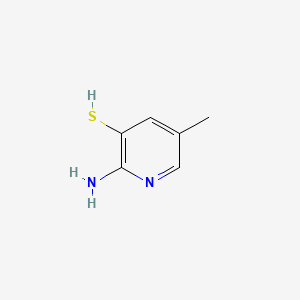
2-Methyl-1,3-dioxolane-2-propanol-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1,3-dioxolane-2-propanol-d4 is a stable isotope-labeled compound with the molecular formula C7H10D4O3 and a molecular weight of 150.21 . It is used primarily in scientific research, particularly in the fields of chemistry and biology, due to its unique properties and applications.
Preparation Methods
The synthesis of 2-Methyl-1,3-dioxolane-2-propanol-d4 involves several steps. One common method includes the reaction of 2-methyl-1,3-dioxolane with deuterated reagents under controlled conditions to introduce deuterium atoms into the molecule . Industrial production methods typically involve the use of high-purity starting materials and precise reaction conditions to ensure the incorporation of deuterium at specific positions within the molecule.
Chemical Reactions Analysis
2-Methyl-1,3-dioxolane-2-propanol-d4 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield corresponding carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2-Methyl-1,3-dioxolane-2-propanol-d4 is widely used in scientific research due to its stable isotope labeling, which makes it valuable in various analytical techniques. In chemistry, it is used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics . In biology, it is employed in metabolic studies to trace the pathways of biochemical reactions . Additionally, it has applications in medicine, particularly in the development of new drugs and therapeutic agents . In the industry, it is used in the synthesis of complex organic compounds and as a reagent in various chemical processes .
Mechanism of Action
The mechanism of action of 2-Methyl-1,3-dioxolane-2-propanol-d4 involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a tracer molecule, allowing researchers to monitor the movement and transformation of compounds within cells and tissues . Its stable isotope labeling enables precise tracking of metabolic processes and the identification of key intermediates and products .
Comparison with Similar Compounds
2-Methyl-1,3-dioxolane-2-propanol-d4 can be compared with other similar compounds such as 2-methyl-1,3-dioxolane, 2-methyltetrahydrofuran, and methylcyclopentane . While these compounds share some structural similarities, this compound is unique due to its stable isotope labeling, which enhances its utility in research applications . The presence of deuterium atoms in its structure provides distinct advantages in analytical techniques, making it a valuable tool for scientists .
Properties
IUPAC Name |
1,1,2,2-tetradeuterio-3-(2-methyl-1,3-dioxolan-2-yl)propan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3/c1-7(3-2-4-8)9-5-6-10-7/h8H,2-6H2,1H3/i2D2,4D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEPTYGVWDNDVBS-BYUTVXSXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCCO1)CCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CC1(OCCO1)C)C([2H])([2H])O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(1E,2E)-1,2-Di(pyridin-2-yl)-N~1~,N~2~-bis[(pyridin-2-yl)methyl]ethane-1,2-diimine](/img/structure/B564930.png)



![Tris[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethyl] borate](/img/structure/B564935.png)


![Ethyl 6-hydroxy-[1,3]dioxolo[4,5-G]quinoline-7-carboxylate](/img/structure/B564943.png)


